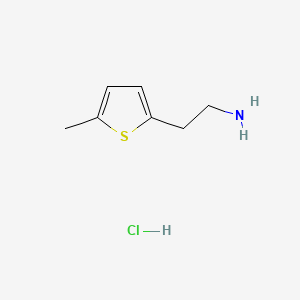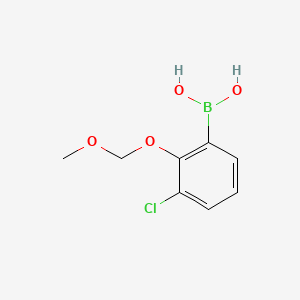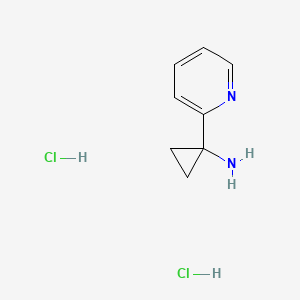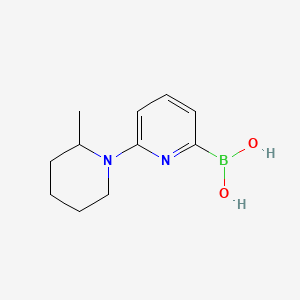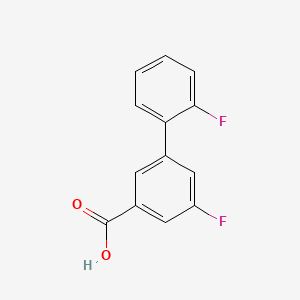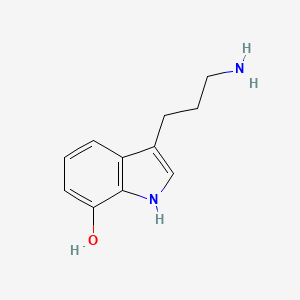
3-(3-aminopropyl)-1H-Indol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-aminopropyl)-1H-Indol-7-ol is a compound with the molecular formula C11H14N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes an indole ring substituted with a hydroxyl group at the 7th position and an aminopropyl group at the 3rd position.
Preparation Methods
The synthesis of 3-(3-aminopropyl)-1H-Indol-7-ol involves several steps. One common synthetic route includes the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by subsequent steps to introduce the aminopropyl group . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(3-aminopropyl)-1H-Indol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the hydroxyl or aminopropyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
3-(3-aminopropyl)-1H-Indol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-aminopropyl)-1H-Indol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on protein kinases, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
3-(3-aminopropyl)-1H-Indol-7-ol can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: Known for its role as a plant hormone.
3-(1H-Indol-1-yl)propan-1-amine: Another indole derivative with different functional groups.
Bisindolylmaleimide VIII: A compound with two indole moieties and known for its use as a protein kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1367963-08-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
3-(3-aminopropyl)-1H-indol-7-ol |
InChI |
InChI=1S/C11H14N2O/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14/h1,4-5,7,13-14H,2-3,6,12H2 |
InChI Key |
QBCXMAXJFXNZAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


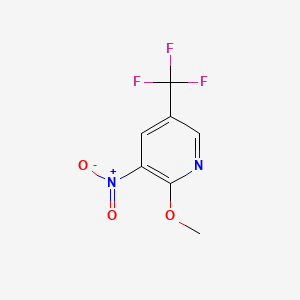
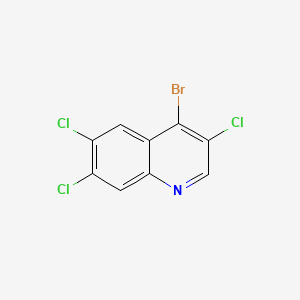

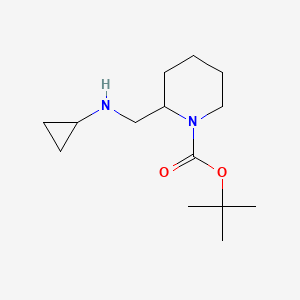
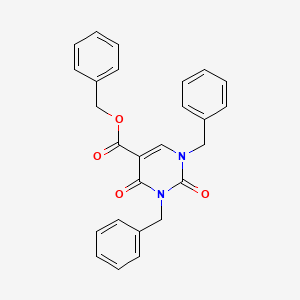
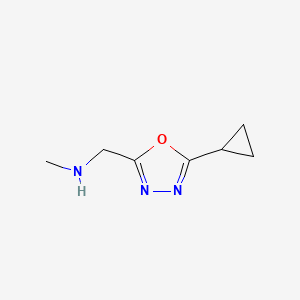
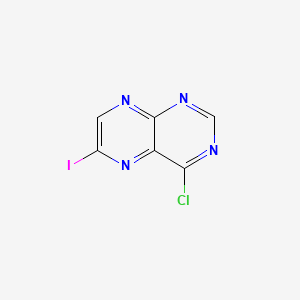
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)
